Lenalidomide-5'-CO-C4-alkyne is a derivative of the immunomodulatory drug lenalidomide, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound incorporates a carbonyl group and an alkyne moiety, enhancing its utility in targeted protein degradation applications. The compound acts as a building block for synthesizing bifunctional molecules that can facilitate the selective degradation of target proteins through the recruitment of E3 ligases.
Lenalidomide-5'-CO-C4-alkyne is commercially available, with suppliers such as Tenova Pharma offering it for research purposes. Its molecular formula is with a molecular weight of approximately 367.405 g/mol. The compound is characterized by a high purity level (≥ 95%) as determined by high-performance liquid chromatography (HPLC) .
This compound falls under the category of small molecules and is classified as a targeted protein degradation agent. It is specifically designed to interact with E3 ligases, which play a crucial role in the ubiquitin-proteasome pathway, facilitating the selective degradation of proteins involved in various diseases.
The synthesis of Lenalidomide-5'-CO-C4-alkyne typically involves several key steps:
The synthetic route often employs copper(I) catalysts to facilitate the CuAAC reaction, which is known for its efficiency in forming triazole linkages between azides and alkynes . The use of mild reaction conditions minimizes by-products, making it an attractive approach for synthesizing complex molecules.
Lenalidomide-5'-CO-C4-alkyne features a complex molecular structure characterized by:
The structural representation can be described using its SMILES notation: O=C(CCCCC#C)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1
.
Key structural data include:
Lenalidomide-5'-CO-C4-alkyne participates in several important chemical reactions:
The reactions are typically conducted under controlled conditions to ensure specificity and yield, often employing techniques such as thin-layer chromatography (TLC) to monitor progress.
Lenalidomide-5'-CO-C4-alkyne operates primarily through its role as a ligand for E3 ligases, which are enzymes that facilitate ubiquitination—a process marking proteins for degradation by the proteasome.
This mechanism highlights the potential therapeutic applications in diseases where protein overexpression contributes to pathogenesis, such as cancer.
Lenalidomide-5'-CO-C4-alkyne exhibits typical physical properties associated with small organic compounds:
Key chemical properties include:
Lenalidomide-5'-CO-C4-alkyne has notable applications in scientific research:
CAS No.:
CAS No.: 85137-47-9
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4